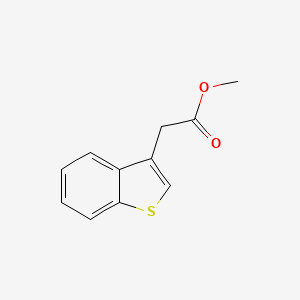

Methyl 2-(1-benzothiophen-3-yl)acetate

Description

Methyl 2-(1-benzothiophen-3-yl)acetate is a sulfur-containing heterocyclic ester with the molecular formula C₁₁H₁₀O₂S and a molecular weight of 206.26 g/mol. The compound features a benzothiophene core substituted with an acetoxy methyl group at the 3-position. Benzothiophene derivatives are widely studied for their electronic and pharmacological properties due to the sulfur atom’s electron-rich nature, which enhances π-conjugation and reactivity in organic synthesis . This compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials science applications.

Properties

CAS No. |

7597-67-3 |

|---|---|

Molecular Formula |

C11H10O2S |

Molecular Weight |

206.26 g/mol |

IUPAC Name |

methyl 2-(1-benzothiophen-3-yl)acetate |

InChI |

InChI=1S/C11H10O2S/c1-13-11(12)6-8-7-14-10-5-3-2-4-9(8)10/h2-5,7H,6H2,1H3 |

InChI Key |

ODKSYEYDLVKYNI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CSC2=CC=CC=C21 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 2-(1-benzothiophen-3-yl)acetate with analogous compounds, focusing on structural features, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons

Core Heterocycle Variations Benzothiophene vs. Benzene: this compound’s benzothiophene core introduces sulfur-mediated electronic effects (e.g., enhanced π-conjugation and stability) compared to phenyl analogs like Methyl 2-phenylacetoacetate. This difference influences reactivity in electrophilic substitution and cyclization reactions . Benzothiophene vs. Benzothiazole: The sulfonamide-substituted benzothiazole in Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate exhibits distinct hydrogen-bonding capabilities and crystallographic behavior, unlike the non-oxidized sulfur in benzothiophene derivatives .

Ester Group Impact

- Methyl vs. Ethyl Esters : Ethyl esters (e.g., Ethyl 2-(1-benzothiophen-3-yl)acetate) generally exhibit higher lipophilicity and slower hydrolysis rates compared to methyl esters, affecting bioavailability and synthetic utility .

Functional Group Effects β-Keto Esters (Phenylacetoacetates): Methyl 2-phenylacetoacetate and its ethyl analog contain a β-keto group, enabling keto-enol tautomerism and participation in condensation reactions (e.g., Knorr pyrrole synthesis). These properties are absent in the non-keto benzothiophene acetate .

Applications

- Pharmaceutical Intermediates : Benzothiophene acetates are used in synthesizing serotonin receptor modulators and kinase inhibitors, leveraging sulfur’s electronic effects for target binding .

- Illicit Chemistry : Phenylacetoacetate esters (e.g., Methyl 2-phenylacetoacetate) are regulated due to their role in synthesizing amphetamines .

Research Findings and Data

Physicochemical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.